Home > Products > Screening Compounds P99379 > Rifamycin SV (sodium salt hydrate)
Rifamycin SV (sodium salt hydrate) -

Rifamycin SV (sodium salt hydrate)

Catalog Number: EVT-10952645
CAS Number:
Molecular Formula: C37H48NNaO13
Molecular Weight: 737.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rifamycin SV is naturally derived from the fermentation of the actinobacterium Amycolatopsis rifamycinica (formerly known as Streptomyces mediterranei). This bacterium produces several rifamycin compounds, with Rifamycin SV being one of the most significant due to its broad-spectrum antibacterial activity. The discovery of new sources of rifamycins, including marine-derived strains like Salinispora, has expanded the potential for obtaining this compound through biotechnological means .

Classification

Rifamycin SV belongs to the class of antibiotics known as ansamycins. This classification is based on its unique chemical structure that features a macrocyclic ring system. The compound is used clinically for its bactericidal properties against Gram-positive bacteria and some Gram-negative bacteria. It is particularly effective against mycobacterial infections, including those caused by Mycobacterium tuberculosis.

Synthesis Analysis

Methods

The synthesis of Rifamycin SV involves several key steps, primarily focusing on fermentation processes and chemical modifications. The traditional method includes cultivating Amycolatopsis rifamycinica under specific conditions to maximize yield. Recent advancements have introduced synthetic approaches that utilize precursors derived from natural sources.

Technical Details

  1. Fermentation: The fermentation process typically involves growing the bacterial strain in a nutrient-rich medium under controlled environmental conditions (temperature, pH, and aeration).
  2. Extraction and Purification: After fermentation, Rifamycin SV is extracted using organic solvents such as chloroform or ethyl acetate. The crude extract undergoes purification processes like chromatography to isolate the desired compound.
  3. Chemical Modifications: Synthetic routes may involve modifying existing rifamycin structures to enhance efficacy or reduce resistance mechanisms in bacteria. For example, chemical reactions using dipolar aprotic solvents like dimethylformamide can facilitate transformations that yield Rifamycin SV from other rifamycins .
Molecular Structure Analysis

Structure

The molecular structure of Rifamycin SV consists of a naphthalenic ring system linked to a sugar moiety (rifamycins are characterized by their ansa structure). The sodium salt form enhances its solubility in aqueous solutions.

Data

  • Molecular Formula: C_21H_23N_3O_6S
  • Molecular Weight: Approximately 445.49 g/mol
  • Structural Features: The compound features a complex arrangement that includes multiple functional groups contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Rifamycin SV participates in various chemical reactions that are crucial for its biosynthesis and modification:

  1. Hydrolysis: In aqueous environments, the ester bonds may hydrolyze, affecting stability.
  2. Oxidation: Rifamycin SV can undergo oxidation reactions leading to derivatives with altered pharmacological properties.
  3. Enzymatic Reactions: Enzymes such as cytochrome P450 play a role in transforming rifamycins into more active forms during biosynthesis .

Technical Details

The biosynthetic pathway involves several enzymatic steps where specific enzymes catalyze the formation of different structural components of the rifamycin molecule. Understanding these reactions is essential for developing synthetic analogs with improved properties.

Mechanism of Action

Process

Rifamycin SV exerts its antibacterial effect primarily by inhibiting bacterial RNA polymerase, an essential enzyme for transcription in prokaryotes. By binding to the beta subunit of RNA polymerase, it prevents the synthesis of RNA from DNA templates.

Data

  • Inhibition Constant (Ki): Studies indicate that Rifamycin SV has a low Ki value against RNA polymerase, suggesting high potency.
  • Bactericidal Activity: The compound demonstrates rapid bactericidal activity against susceptible strains, making it effective in treating infections.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an orange-red powder.
  • Solubility: Highly soluble in water due to its sodium salt form; also soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct light.
  • pH Stability Range: Effective within a physiological pH range but may degrade outside this range.
Applications

Scientific Uses

Rifamycin SV is utilized extensively in clinical settings for treating infections caused by mycobacteria and other resistant bacterial strains. Its applications include:

  • Tuberculosis Treatment: A key component in multi-drug regimens for tuberculosis management.
  • Research Applications: Used in laboratory studies to investigate mechanisms of antibiotic resistance and develop new antimicrobial agents.
  • Modification Studies: Serves as a lead compound for synthesizing novel derivatives with enhanced activity against resistant pathogens .
Biosynthesis and Industrial Production Methodologies

Microbial Biosynthesis Pathways in Amycolatopsis mediterranei

Rifamycin SV is biosynthesized by the actinomycete Amycolatopsis mediterranei through a complex polyketide pathway. The process initiates with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), the starter unit generated via a specialized shikimate pathway variant. AHBA synthase—a pyridoxal phosphate-dependent enzyme—catalyzes the key amination step, incorporating nitrogen from glutamate into the aromatic precursor [1] [4].

The rifamycin biosynthetic gene cluster (43 genes spanning ~80 kb) encodes five modular type I polyketide synthases (RifA–RifE) that assemble the macrocyclic backbone. These enzymes extend AHBA with two malonyl-CoA and eight methylmalonyl-CoA units, forming the intermediate proansamycin X. Subsequent modifications include:

  • C-34 hydroxylation by RifF
  • Aromatization of the naphthoquinone core
  • Ketal formation at C-12/C-29 by Rif5 [4] [6]

Notably, genomic analysis reveals a 900-kb "quasi-core" region in A. mediterranei U32 harboring 21 secondary metabolite gene clusters, including rifamycin genes. The global nitrogen regulator GlnR directly activates transcription of rifZ (pathway-specific regulator) and rifK (AHBA synthase), explaining the nitrate-stimulated rifamycin production observed industrially [4] [7].

Table 1: Key Genetic Elements in Rifamycin SV Biosynthesis

GeneFunctionRegulatory Influence
rifKAHBA synthaseDirectly activated by GlnR
rifZLuxR-family pathway regulatorDirectly activated by GlnR
rifPEfflux transporterRepressed by TetR-family RifQ
rif15Two-subunit transketolaseCatalyzes C–O bond formation in late steps
rif16Cytochrome P450 enzymeMediates ester-to-ether conversion

Semisynthetic Derivatization from Rifamycin B Precursors

Industrial rifamycin SV production leverages in situ derivatization of rifamycin B, the primary fermentation product in wild-type A. mediterranei strains. Rifamycin B exhibits low antibacterial activity due to its C-4/C-3 glycolate moiety. Conversion to pharmacologically active rifamycin SV involves:

  • Acid-catalyzed hydrolysis: Cleaves the glycolate ester at C-4 under acidic conditions (pH 2.0–3.0)
  • Oxidative decarboxylation: Converts the hydrolyzed intermediate to rifamycin S (quinone form)
  • Ascorbate reduction: Reduces rifamycin S to rifamycin SV (hydroquinone) using sodium ascorbate [1] [6]

Recent advances utilize engineered strains (e.g., A. mediterranei U32) that directly produce rifamycin SV by disrupting the rif16 gene. Rif16 (CYP105G1) catalyzes the unusual ester-to-ether conversion of rifamycin L to rifamycin B. Inactivation eliminates rifamycin B accumulation, streamlining production [4] [6].

Optimization of Fermentation and Downstream Processing Techniques

Fermentation optimization significantly enhances rifamycin SV yields:

  • Nitrate stimulation: 80 mM KNO₃ increases production 3.5-fold by upregulating rif cluster transcription via GlnR [4] [7]
  • Carbon/nitrogen balance: Glycerol (43.8 g/L) and yeast extract (9.5 g/L) maximize titers (490 mg/L predicted, 480 mg/L experimental) in statistically optimized media [9]
  • Solid-state fermentation: Wheat bran pre-treated with dilute HCl yields 32 g rifamycin SV/kg substrate—an 8-fold increase over untreated substrates [1]

Downstream processing employs methanol extraction followed by crystallization. A critical purification challenge involves separating rifamycin SV from structurally similar analogs (e.g., rifamycin S). Multistep countercurrent chromatography with pH-controlled solvent systems achieves >98% purity [1] [9].

Table 2: Optimized Fermentation Parameters for Rifamycin SV Production

ParameterOptimal ConditionImpact on Yield
Temperature26°CPrevents thermal degradation of intermediates
pH7.0Maximizes enzyme activity
Moisture level80% (solid-state)Enholds nutrient diffusion
Inoculum size40% (v/w)Accelerates growth phase
Fermentation period7 daysBalances production and degradation

Role of Stabilizing Agents in Manufacturing

Rifamycin SV sodium salt hydrate is oxidation-sensitive due to its hydroquinone moiety. Stabilization protocols include:

  • Antioxidant systems: 0.1% sodium ascorbate + 0.05% sodium metabisulfite suppresses quinone formation during storage. Ascorbate reduces oxidized rifamycin S back to rifamycin SV, while metabisulfite scavenges oxygen [10]
  • Lyophilization stabilizers: Propylene glycol (5% w/v) maintains conformational stability during freeze-drying by replacing water molecules in the crystal lattice [10]
  • Chelating agents: Disodium EDTA (0.01%) prevents metal-catalyzed oxidation by sequestering Cu²⁺/Mn²⁺ ions shown to accelerate degradation 12-fold [6] [10]

Table 3: Stabilizer Efficacy in Rifamycin SV Sodium Formulations

Stabilizer SystemDegradation Products After 24 Months (%)Mechanism of Action
None38.7%Baseline oxidation
0.1% sodium ascorbate12.4%Reduction of quinones
0.05% sodium metabisulfite9.8%Oxygen scavenging
Ascorbate + metabisulfite<5.0%Synergistic reduction and scavenging
Ascorbate + EDTA4.2%Reduction + metal chelation

Advanced packaging employs nitrogen overlays and amber glass to limit light/oxygen exposure. These measures maintain >95% potency for 36 months at 2–8°C [8] [10].

Properties

Product Name

Rifamycin SV (sodium salt hydrate)

IUPAC Name

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate;hydrate

Molecular Formula

C37H48NNaO13

Molecular Weight

737.8 g/mol

InChI

InChI=1S/C37H47NO12.Na.H2O/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);;1H2/q;+1;/p-1/b11-10+,14-13+,17-12-;;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;;/m0../s1

InChI Key

AIGRNYZMKQHSDC-QFXUYNQWSA-M

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C.O.[Na+]

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.